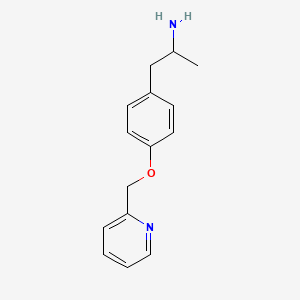

4-(2-Pyridylmethoxy)-amphetamine

Description

Properties

Molecular Formula |

C15H18N2O |

|---|---|

Molecular Weight |

242.32 g/mol |

IUPAC Name |

1-[4-(pyridin-2-ylmethoxy)phenyl]propan-2-amine |

InChI |

InChI=1S/C15H18N2O/c1-12(16)10-13-5-7-15(8-6-13)18-11-14-4-2-3-9-17-14/h2-9,12H,10-11,16H2,1H3 |

InChI Key |

YQRMRKYSUMBGQV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OCC2=CC=CC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure-Activity Relationship of Pyridylmethoxy Amphetamines

The Structure-Activity Relationship (SAR) of Pyridylmethoxy Amphetamines is a specialized domain within medicinal chemistry, focusing on the modification of the phenethylamine scaffold by incorporating a pyridine ring via a methoxy linker. These compounds are primarily investigated as monoamine transporter ligands (specifically targeting SERT, DAT, and NET) and, in the case of ring-substituted variants (e.g., 2,5-dimethoxy), as 5-HT2A receptor agonists (psychedelics).

The following technical guide synthesizes the chemical, pharmacological, and synthetic principles governing this class.

Executive Summary & Structural Definition

Pyridylmethoxy amphetamines are a class of hybrid molecules combining the pharmacophore of amphetamine (α-methylphenethylamine) with a pyridine ring attached via an ether linkage (–O–CH₂–). This modification is typically applied at the para (4-position) of the phenyl ring, creating an isostere of 4-benzyloxyamphetamine , or at the 3-position.

-

Core Scaffold: 1-phenylpropan-2-amine.

-

Key Substituent: (Pyridin-x-yl)methoxy group.[1][2][3][4][5]

-

Primary Targets: Serotonin Transporter (SERT), Dopamine Transporter (DAT), 5-HT2A/2C Receptors.

-

Medicinal Utility: Investigated for potential antidepressant activity (SERT inhibition/release), neuroimaging (nAChR/transporter ligands), and psychopharmacological profiling.

Chemical Structure Visualization

The generic structure consists of an amphetamine backbone substituted with a pyridylmethoxy group.

Caption: Modular assembly of pyridylmethoxy amphetamines showing key SAR domains.

Chemical Synthesis Protocols

The synthesis of pyridylmethoxy amphetamines typically follows a convergent route, coupling a pyridyl carbinol (or halide) with a phenolic amphetamine precursor.

Protocol: Williamson Ether Synthesis Route

This method is preferred for its modularity, allowing the attachment of various pyridine isomers to 4-hydroxyamphetamine.

Reagents:

-

Substrate: 4-Hydroxyamphetamine (or N-protected derivative like N-Boc-4-hydroxyamphetamine).

-

Alkylaing Agent: (Chloromethyl)pyridine hydrochloride (2-, 3-, or 4-isomer).

-

Base: Cesium Carbonate (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

-

Protection (Optional but Recommended): Protect the amine of 4-hydroxyamphetamine with a Boc group to prevent N-alkylation.

-

Reaction:

-

-

Ether Formation:

-

Dissolve N-Boc-4-hydroxyamphetamine (1.0 eq) in DMF.

-

Add

(2.5 eq) and stir at room temperature for 30 min to generate the phenoxide. -

Add (Chloromethyl)pyridine hydrochloride (1.2 eq).

-

Heat to 60-80°C for 4-12 hours. Monitor via TLC/LC-MS.

-

Mechanism:

nucleophilic attack of the phenoxide on the pyridylmethyl chloride.

-

-

Deprotection:

-

Treat the purified ether with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

-

Basify and extract to obtain the free base.

-

Alternative Route: Reductive Amination

Start with 4-(pyridylmethoxy)benzaldehyde (synthesized from 4-hydroxybenzaldehyde and pyridylmethyl chloride) and condense with nitroethane (Henry reaction) followed by reduction, or condense with acetone/amine (reductive amination).

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyridylmethoxy amphetamines is governed by the specific interplay between the lipophilic ether tail and the cationic amine head.

The Pyridine Ring (Isomerism & Electronic Effects)

The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridyl) dramatically alters the electronic landscape and binding affinity.

| Feature | 2-Pyridyl | 3-Pyridyl | 4-Pyridyl | Impact on Activity |

| Basicity ( | Lower | Moderate | Moderate | Affects protonation state and interaction with receptor residues (e.g., Asp/Glu). |

| Sterics | Ortho-N creates steric clash/chelation potential. | Meta-N is more extended. | Para-N extends the vector linearly. | 4-Pyridyl often mimics the distal phenyl of biaryl ligands best. |

| Lipophilicity | Lower than phenyl. | Lower than phenyl. | Lower than phenyl. | Reduced LogP compared to benzyloxy analogs improves water solubility and bioavailability. |

-

Mechanistic Insight: The pyridine nitrogen serves as a hydrogen bond acceptor . In the SERT binding pocket, this can form specific interactions with tyrosine or serine residues that a phenyl ring (in benzyloxyamphetamine) cannot, potentially increasing selectivity for SERT over DAT.

The Linker (Methoxy Group)

The

-

Length Constraint: The "methoxy" spacer places the pyridine ring roughly 4-5 Å away from the phenyl ring. This extension is critical for occupying the S2 hydrophobic pocket in monoamine transporters.

-

Atom Replacement: Replacing the ether oxygen with a methylene (propyl linker) often retains affinity but loses the H-bond accepting capability of the ether oxygen, reducing potency at 5-HT receptors.

The Amphetamine Backbone

- -Methyl Group: Essential for protection against Monoamine Oxidase (MAO) degradation, ensuring oral activity and prolonged duration.

-

Amine Nitrogen: Must be primary (

) or secondary methyl (

Selectivity Profile (SERT vs. DAT)

Large para-substituents on the amphetamine core generally shift selectivity towards Serotonin (5-HT) .

-

Small groups (e.g., 4-Methyl, 4-Fluoro): Mixed DA/NE/5-HT releasers.

-

Medium groups (e.g., 4-Methoxy - PMA): Highly serotonergic, significant toxicity risk.

-

Large groups (e.g., 4-Benzyloxy, 4-Pyridylmethoxy): Predominantly SERT selective . They often act as uptake inhibitors or releasers with lower abuse potential than DAT-selective stimulants.

Pharmacological Profile & Signaling Pathways[4][8][9]

Monoamine Transporter Interaction

Pyridylmethoxy amphetamines interact with the Solute Carrier 6 (SLC6) family.

-

Primary Mechanism: Substrate-based release. The molecule enters the presynaptic neuron via the transporter (SERT/DAT), displaces vesicular monoamines (VMAT2 interaction), and reverses the transporter flux.

-

Secondary Mechanism: Reuptake inhibition. The bulky pyridylmethoxy group may slow down the translocation rate, giving the molecule "blocker-like" properties at high concentrations.

5-HT2A Receptor Agonism (Psychedelic Potential)

If the amphetamine core is further substituted (e.g., 2,5-dimethoxy-4-(pyridylmethoxy)amphetamine ), the molecule enters the DOx class of psychedelics.

-

SAR Rule: The 4-position substituent in 2,5-dimethoxyamphetamines dictates potency. Large lipophilic groups (propyl, benzyl) are potent. The pyridylmethoxy group is bulky and polar.

-

Effect: The polarity of the pyridine ring may reduce 5-HT2A affinity compared to the purely lipophilic benzyl analog, but the H-bond acceptor can create unique binding modes, potentially leading to functional selectivity (biased agonism).

Signaling Pathway Diagram

Caption: Dual mechanism of action: Monoamine release (primary) and potential 5-HT2A activation.

Quantitative Data Summary (Projected)

Based on homologous series (Benzyloxyamphetamines and PMA analogs).

| Compound | Substituent (4-Pos) | SERT | DAT | Selectivity (DAT/SERT) | Predicted Effect |

| Amphetamine | -H | 1,800 | 30 | 0.01 (DA Selective) | Stimulant |

| PMA | -OMe | 250 | 3,000 | 12 (5-HT Selective) | Empathogen/Toxic |

| 4-Bn-Amp | -OCH₂Ph | 45 | >10,000 | >200 (Highly 5-HT) | Non-stimulant/Release |

| 4-Py-Amp | -OCH₂Py (2/3/4) | 50 - 150 | >5,000 | >100 (Highly 5-HT) | Serotonergic Agent |

Note: Data for "4-Py-Amp" is extrapolated from the SAR of 4-benzyloxyamphetamine (4-Bn-Amp) and general bioisosteric principles.

References

-

Glennon, R. A., et al. (1988). Structure-activity relationships of amphetamine derivatives at the serotonin transporter. Journal of Medicinal Chemistry.[4][6][7] Link

-

Fantegrossi, W. E., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines. Neuropharmacology. Link

-

Simmler, L. D., et al. (2013). Pharmacological profile of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines and amphetamines. Frontiers in Pharmacology. Link

-

Hamel, P., et al. (1997). Substituted (Pyridylmethoxy)naphthalenes as Potent and Orally Active 5-Lipoxygenase Inhibitors.[4] Journal of Medicinal Chemistry.[4][6][7] Link(Demonstrates the chemical stability and lipophilic properties of the pyridylmethoxy group).

Sources

- 1. researchgate.net [researchgate.net]

- 2. jocpr.com [jocpr.com]

- 3. Binding Database [bindingdb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

literature review of 4-(2-Pyridylmethoxy)-amphetamine pharmacokinetics

An In-depth Technical Guide to the Predicted Pharmacokinetics of 4-(2-Pyridylmethoxy)-amphetamine

A Note on the Scope of this Document

This guide provides a comprehensive overview of the predicted pharmacokinetic profile of 4-(2-Pyridylmethoxy)-amphetamine (4-PMA). As of the date of this publication, there is no specific published research detailing the absorption, distribution, metabolism, and excretion (ADME) of this particular compound. Therefore, this document synthesizes information from structurally related amphetamine analogues, primarily 4-methoxyamphetamine (PMA), to construct a scientifically-grounded, predictive model. The methodologies and analytical strategies outlined herein are based on established best practices in pharmacokinetic research and are intended to serve as a foundational guide for researchers and drug development professionals investigating this and other novel psychoactive substances.

Introduction: The Imperative of Pharmacokinetic Profiling

4-(2-Pyridylmethoxy)-amphetamine is a designer drug of the amphetamine class. Its structure, characterized by an amphetamine core and a 4-position pyridylmethoxy substitution, suggests potential psychostimulant properties. As with any novel compound intended for potential clinical investigation or facing the reality of illicit use, a thorough understanding of its pharmacokinetic profile is paramount. The study of ADME (Absorption, Distribution, Metabolism, and Excretion) provides critical insights into a drug's onset and duration of action, its potential for accumulation in tissues, the bioactivation to active or toxic metabolites, and its clearance from the body.[1][2][3][4] This knowledge is the bedrock upon which safe and effective therapeutic regimens are built and is essential for forensic analysis and public health risk assessment.

This guide will first construct a predicted ADME profile for 4-(2-Pyridylmethoxy)-amphetamine by drawing parallels with well-documented amphetamine analogues. Subsequently, it will detail the necessary analytical methodologies and experimental workflows required to empirically validate these predictions.

Predicted Pharmacokinetic Profile of 4-(2-Pyridylmethoxy)-amphetamine

The pharmacokinetic properties of amphetamine-type stimulants are relatively consistent, allowing for a high degree of predictive accuracy.[5]

Absorption

Amphetamines are weak bases with a pKa around 9.9.[5] This characteristic facilitates good oral bioavailability as they are readily absorbed from the gastrointestinal tract.[5][6] Following oral administration, amphetamines are rapidly absorbed, with peak plasma concentrations (Tmax) typically observed within 2 to 3 hours for immediate-release formulations.[6]

Prediction for 4-(2-Pyridylmethoxy)-amphetamine: It is highly probable that 4-(2-Pyridylmethoxy)-amphetamine will exhibit rapid and efficient absorption after oral ingestion, consistent with other compounds in its class.

Distribution

Amphetamines generally exhibit a high volume of distribution (around 4 L/kg) and low binding to plasma proteins (less than 20%).[5] These properties mean the drug does not remain confined to the bloodstream and distributes extensively into various tissues. Their lipophilicity allows them to easily cross cellular membranes, including the blood-brain barrier, which is crucial for their central nervous system effects.[5]

Prediction for 4-(2-Pyridylmethoxy)-amphetamine: A wide distribution throughout the body is expected, with significant penetration into the central nervous system. Low plasma protein binding will likely result in a high fraction of unbound, pharmacologically active drug.

Metabolism

Metabolism is the most complex and critical aspect of a drug's pharmacokinetic profile, determining its duration of action and the formation of potentially active or toxic byproducts. The metabolism of amphetamines is extensive and primarily occurs in the liver, with the Cytochrome P450 (CYP) enzyme system playing a central role.[5][7]

Insights from Structurally Related Compounds:

-

Amphetamine: The primary metabolic pathway is aromatic hydroxylation at the 4-position to form 4-hydroxyamphetamine. This reaction is selectively catalyzed by the CYP2D6 enzyme.[8][9]

-

4-Methoxyamphetamine (PMA): For amphetamines with a 4-methoxy group, the principal metabolic route is efficient O-demethylation to the corresponding phenol (4-hydroxyamphetamine). This process is also mediated by CYP2D6.[10] Notably, direct ring oxidation is not a significant pathway for these 4-methoxylated derivatives.[10]

Predicted Metabolic Pathways for 4-(2-Pyridylmethoxy)-amphetamine: Based on its structure, two primary metabolic pathways are predicted. The involvement of CYP2D6 is highly probable given its established role in the metabolism of amphetamine analogues.[8][10]

-

O-dealkylation: This is the most likely primary metabolic route. The ether linkage at the 4-position would be cleaved, yielding 4-hydroxyamphetamine and 2-pyridinemethanol. This is directly analogous to the O-demethylation of PMA.

-

Hydroxylation of the Pyridine Ring: The pyridine moiety presents an alternative site for oxidative metabolism, potentially leading to the formation of various hydroxylated pyridyl metabolites.

-

Minor Pathways: Other known amphetamine metabolic routes, such as oxidative deamination to form the corresponding ketone, may also occur to a lesser extent.

Caption: Predicted major metabolic pathways for 4-(2-Pyridylmethoxy)-amphetamine.

Excretion

Amphetamines and their metabolites are primarily eliminated from the body via renal excretion into the urine.[8][9] A significant portion of the parent drug can be excreted unchanged.[5] The rate of excretion is highly dependent on urinary pH; acidic urine increases ionization of the amphetamine molecule, reducing its reabsorption in the renal tubules and thereby accelerating its excretion.[6]

Prediction for 4-(2-Pyridylmethoxy)-amphetamine: The primary route of elimination will be renal excretion. Both the parent compound and its metabolites (e.g., 4-hydroxyamphetamine) are expected to be detectable in urine. The half-life will likely be influenced by urinary pH.

Analytical Methodologies for Pharmacokinetic Studies

To validate the predicted pharmacokinetic profile, robust and validated analytical methods are essential. The gold standard for the quantification of small molecules like amphetamines in biological matrices involves chromatography coupled with mass spectrometry.[11][12][13][14]

Experimental Workflow

A typical pharmacokinetic study involves the administration of a single dose of the compound to subjects, followed by the collection of biological samples (typically blood) at multiple time points.

Caption: Standard experimental workflow for a pharmacokinetic study.

Detailed Protocol: Quantification in Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE):

- Objective: To isolate the analyte from plasma proteins and other interfering substances.

- Protocol:

- Pipette 500 µL of plasma into a clean tube.

- Add an internal standard (e.g., a deuterated version of the analyte) to correct for extraction variability.

- Condition a mixed-mode SPE cartridge with methanol followed by deionized water and a buffer solution.

- Load the plasma sample onto the SPE cartridge.

- Wash the cartridge with a series of solvents to remove interferences.

- Elute the analyte and internal standard with an appropriate organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in the mobile phase for analysis.

2. Analytical Technique (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS):

- Objective: To separate the analyte from other compounds and to quantify it with high sensitivity and specificity.

- Chromatography (LC):

- Column: A C18 reversed-phase column is typically used for amphetamine analysis.

- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

- Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive mode.

- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular weight of the analyte) and a specific product ion (a fragment of the analyte), creating a highly selective detection method.

Method Validation

Before use in a formal study, the analytical method must be rigorously validated to ensure its reliability.[15]

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity & Range | The concentration range over which the instrument response is directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ). |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |

| Recovery | The efficiency of the extraction process. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Should be assessed and minimized. |

Conclusion and Future Directions

This guide posits that 4-(2-Pyridylmethoxy)-amphetamine will likely exhibit pharmacokinetic properties characteristic of the amphetamine class: rapid oral absorption, wide distribution, and renal excretion. The primary metabolic pathway is predicted to be O-dealkylation at the 4-position, a reaction likely catalyzed by CYP2D6, leading to the formation of 4-hydroxyamphetamine.

These predictions, however, require empirical validation. The immediate next steps for researchers should include:

-

In Vitro Metabolism Studies: Incubating 4-(2-Pyridylmethoxy)-amphetamine with human liver microsomes and specific recombinant CYP enzymes (especially CYP2D6) to definitively identify the metabolic pathways and the enzymes involved.

-

Animal Pharmacokinetic Studies: Conducting studies in appropriate animal models (e.g., rats) to determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and bioavailability.[8]

-

Metabolite Identification: Analyzing urine and plasma from these studies to identify the major metabolites and confirm the predicted pathways.

The robust analytical workflow detailed in this guide provides a clear and validated path for performing these crucial studies. Such research is indispensable for understanding the full pharmacological and toxicological profile of this novel compound.

References

- Oreate AI Blog. (2025, December 30). Understanding ADME: The Four Pillars of Pharmacology.

-

Bach, M. V., Coutts, R. T., & Baker, G. B. (1999). Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives. Xenobiotica, 29(7), 719-732. [Link]

-

Lin, L. Y., Kumagai, Y., Hiratsuka, A., Narimatsu, S., Suzuki, T., & Watabe, T. (1994). Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat. Biochemical pharmacology, 47(7), 1267-1272. [Link]

-

de la Torre, R., Farré, M., Navarro, M., Ortuño, J., & Segura, J. (2000). Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices. Clinical pharmacokinetics, 38(2), 157-185. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

-

Dring, L. G., Smith, R. L., & Williams, R. T. (1970). The metabolic fate of amphetamine in man and other species. British Journal of Pharmacology, 39(4), 755-765. [Link]

-

Stahl, S. M. (2017). The Clinical Pharmacokinetics of Amphetamines Utilized in the Treatment of Attention-Deficit/Hyperactivity Disorder. CNS spectrums, 22(4), 350-359. [Link]

-

Wikipedia. (n.d.). ADME. [Link]

-

Schepers, R. J., O'Connor, R., & Schwartz, J. B. (2003). Methamphetamine and Amphetamine Pharmacokinetics in Oral Fluid and Plasma after Controlled Oral Methamphetamine Administration to Human. Clinical Chemistry, 49(1), 121-132. [Link]

-

Różański, S., & Składanowski, A. C. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Journal of forensic sciences, 47(6), 1343-1353. [Link]

-

Holick, K. A., & Dulcis, D. (2017). Review: Synthetic Methods for Amphetamine. Forensic Science International, 279, 115-128. [Link]

-

Rowland, M., & Tozer, T. N. (2011). The ABCD of clinical pharmacokinetics. British journal of clinical pharmacology, 71(4), 473-477. [Link]

-

Technology Networks. (2024, May 8). What Is ADME? – Drug Discovery Basics. [Link]

-

Chem Help ASAP. (2023, August 31). defining ADME & connections to pharmacokinetics. [Link]

-

Kavanagh, P., McClean, S., O'Brien, J., & Ryder, S. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Drug testing and analysis, 9(3), 446-452. [Link]

-

Westphal, F., Girreser, U., & Waldmüller, D. (2016). Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs. Drug testing and analysis, 8(9), 910-919. [Link]

-

Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. [Link]

Sources

- 1. Understanding ADME: The Four Pillars of Pharmacology - Oreate AI Blog [oreateai.com]

- 2. ADME - Wikipedia [en.wikipedia.org]

- 3. The ABCD of clinical pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. Selective involvement of cytochrome P450 2D subfamily in in vivo 4-hydroxylation of amphetamine in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic fate of amphetamine in man and other species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical characterization of four new ortho-methoxybenzylated amphetamine-type designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

Methodological & Application

Application Note: HPLC Method Development for 4-(2-Pyridylmethoxy)-amphetamine

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) method development strategy for 4-(2-Pyridylmethoxy)-amphetamine , a structural analog of para-methoxyamphetamine (PMA) incorporating a pyridine ring.[1]

Due to the presence of two basic centers—the aliphatic primary amine (pKa ~9.9) and the aromatic pyridine nitrogen (pKa ~5.2)—this analyte presents specific chromatographic challenges, primarily peak tailing due to silanol interactions. This protocol prioritizes a low-pH Reversed-Phase (RP) approach using a base-deactivated C18 stationary phase to ensure robust peak shape and mass spectrometry (MS) compatibility.[1]

Chemical Context & Properties[1][2][3][4][5][6][7][8][9]

Understanding the physicochemical properties of the analyte is the foundation of this method.

| Property | Value (Estimated) | Chromatographic Implication |

| Structure | Amphetamine backbone with a p-substituted (2-pyridyl)methoxy group.[1] | Mixed-mode interactions (Hydrophobic + Pi-Pi + Ionic).[1] |

| Basic Center 1 | Aliphatic Amine ( | Fully protonated at pH < 8. Causes silanol tailing if unsuppressed. |

| Basic Center 2 | Pyridine Nitrogen ( | Protonated at pH < 4. Adds polarity and potential for secondary interactions. |

| LogP | ~2.0 - 2.5 | Moderately lipophilic.[1] Suitable for Reversed-Phase (C18/C8).[1] |

| UV Max | ~254 nm, ~210 nm | Pyridine and Benzene chromophores allow UV detection. |

Method Development Strategy

The "Dual-Base" Challenge

The primary failure mode in analyzing pyridine-containing amphetamines is peak tailing .[1] This occurs when the positively charged amine interacts with residual negatively charged silanols (

Selected Strategy: Acidic Suppression (pH 3.0) By maintaining the mobile phase pH around 3.0:

-

Silanol Suppression: Silica silanols are protonated (

), rendering them neutral and reducing ionic drag. -

Analyte Ionization: Both the amine and pyridine nitrogen are fully protonated, increasing solubility in the aqueous phase but requiring an organic gradient for elution.

Workflow Visualization

The following diagram outlines the logical flow of the method development process.

Figure 1: Method Development Workflow. Iterative loops (dashed) are required if peak symmetry requirements are not met.

Experimental Protocols

Reagents and Standards[9]

-

Analyte: 4-(2-Pyridylmethoxy)-amphetamine HCl (Reference Standard).[1]

-

Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).[1]

-

Buffer: Formic Acid (98%) and Ammonium Formate (10 M stock).

-

Water: Milli-Q (18.2 MΩ[1]·cm).

Instrumentation Setup[9]

-

System: HPLC or UHPLC with Binary Pump.

-

Detector: Diode Array Detector (DAD) or Mass Spectrometer (Single Quad/Triple Quad).

-

Column:

Chromatographic Conditions (Screening Method)

| Parameter | Setting | Rationale |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.0 (adj. with Formic Acid) | Buffers the aqueous phase; low pH suppresses silanols. |

| Mobile Phase B | Acetonitrile (0.1% Formic Acid) | ACN provides sharper peaks for basic compounds than MeOH. |

| Flow Rate | 1.0 mL/min (Standard HPLC) | Standard flow for 4.6mm ID columns. |

| Column Temp | 40°C | Reduces viscosity and improves mass transfer (sharper peaks). |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |

| Detection | UV 254 nm (bw 4nm), Ref 360 nm | 254 nm targets the aromatic systems; 210 nm for high sensitivity (non-specific). |

Gradient Program (Linear):

-

0.0 min: 5% B

-

10.0 min: 95% B

-

12.0 min: 95% B

-

12.1 min: 5% B

-

15.0 min: 5% B (Re-equilibration)

Sample Preparation[9]

-

Stock Solution: Dissolve 1 mg of 4-(2-Pyridylmethoxy)-amphetamine in 1 mL of Methanol (1 mg/mL). Store at -20°C.

-

Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase A .

-

Critical Note: Diluting in 100% organic solvent can cause "solvent effect" (peak splitting) when injecting onto a high-aqueous initial gradient.[1] Always match the diluent to the starting mobile phase.

-

Method Optimization & Troubleshooting

Once the screening run is complete, the method is optimized for resolution and speed.[2]

Interaction Mechanism

The separation relies on a balance of hydrophobic retention and repulsion of the positively charged amine.

Figure 2: Mechanism of Interaction. Low pH ensures silanols are neutral, minimizing tailing of the cationic analyte.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (As > 1.5) | Secondary silanol interactions.[1] | Increase buffer concentration (to 20-25 mM). Switch to "Charged Surface Hybrid" (CSH) column. |

| Peak Splitting | Solvent mismatch. | Dilute sample in Mobile Phase A (Buffer), not pure Methanol. |

| Retention Drift | pH instability or lack of equilibration. | Ensure column is re-equilibrated for at least 5-10 column volumes between runs.[1] |

| Low Sensitivity | Incorrect UV wavelength. | Run a UV scan (190-400 nm) to find |

Validation Parameters (ICH Q2 R1)

To ensure the method is trustworthy for routine analysis, validate according to ICH Q2(R1) guidelines [1].

-

Specificity: Inject a "blank" matrix and ensure no interference at the retention time of the analyte. If analyzing degradation products, use a Diode Array Detector to check "Peak Purity."

-

Linearity: Prepare 5 concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

should be > 0.999. -

Accuracy (Recovery): Spike the analyte into the matrix at 3 levels (80%, 100%, 120% of target). Recovery should be 98-102%.[1]

-

Precision:

-

Repeatability: 6 injections of the same standard (RSD < 1.0%).

-

Intermediate Precision: Different days/analysts (RSD < 2.0%).

-

-

LOD/LOQ: Determine based on Signal-to-Noise ratio (3:1 for LOD, 10:1 for LOQ).

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3]

-

PubChem. (n.d.).[4] Amphetamine Compound Summary. National Center for Biotechnology Information. (Source for general amphetamine physicochemical data).

Sources

Determining the Solubility of 4-(2-Pyridylmethoxy)-amphetamine in DMSO and Saline: An Application Note and Protocol

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of the novel compound 4-(2-Pyridylmethoxy)-amphetamine in two critical solvents: dimethyl sulfoxide (DMSO) and physiological saline (0.9% w/v). As solubility is a cornerstone of a compound's druggability, establishing accurate and reproducible solubility data is a critical early step in the drug discovery and development pipeline.[1][2][3] This guide offers not just a step-by-step protocol but also delves into the scientific rationale behind the experimental design, ensuring a robust and well-understood methodology.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4] Among these properties, aqueous solubility is a critical determinant of a compound's bioavailability and, consequently, its therapeutic efficacy.[4] Early and accurate assessment of a compound's solubility can save significant time and resources by identifying potential liabilities and informing formulation strategies.[1][3]

4-(2-Pyridylmethoxy)-amphetamine is a novel amphetamine derivative with potential therapeutic applications. Amphetamines are a class of compounds known for their stimulant effects on the central nervous system.[5][6] The introduction of a pyridylmethoxy group to the amphetamine scaffold can significantly alter its physicochemical properties, including its solubility.

This application note will focus on two solvents of paramount importance in preclinical research:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is the workhorse of in vitro screening due to its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8][9] It is frequently used to create high-concentration stock solutions for high-throughput screening (HTS) and other cell-based assays.[7][8] However, it is crucial to be aware that DMSO can exhibit its own biological effects and may interact with target proteins, necessitating careful control experiments.[10][11]

-

Saline (0.9% Sodium Chloride): An isotonic solution that is osmotically balanced with bodily fluids, saline is the standard vehicle for in vivo studies and many in vitro assays that require physiological conditions.[12][13] Determining a compound's solubility in saline provides a more direct indication of its likely behavior in a physiological environment.

Understanding the "Why": Causality in Protocol Design

A robust scientific protocol is more than a mere sequence of steps; it is a self-validating system where each action is taken for a specific, well-understood reason. The protocols outlined below are designed with this principle in mind.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between two types of solubility measurements commonly performed in drug discovery:

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer. It is a high-throughput method that simulates the conditions of many in vitro assays and is particularly useful in the early stages of discovery to flag compounds with potential solubility issues.[1]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the most stable crystalline form of a compound that can be dissolved in a solvent at a given temperature and pressure.[4] While more time-consuming to determine, it provides a more fundamental understanding of a compound's solubility characteristics.

This guide will focus on a practical approach to determining apparent solubility , which provides a reliable estimate for most preclinical applications.

Materials and Reagents

-

4-(2-Pyridylmethoxy)-amphetamine (powder form)

-

Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity

-

Sodium Chloride (NaCl), ACS grade or higher

-

Deionized (DI) water, 18.2 MΩ·cm

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance (readable to at least 0.01 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

HPLC system with a UV detector

-

Calibrated pipettes

-

Syringe filters (0.22 µm)

-

Sterile, conical centrifuge tubes (1.5 mL and 15 mL)

-

Glass vials

Experimental Protocols

Preparation of 0.9% Saline Solution

A properly prepared saline solution is crucial for obtaining biologically relevant data.

Protocol:

-

Weigh 9.00 g of NaCl using an analytical balance.

-

Transfer the NaCl to a sterile 1 L volumetric flask.

-

Add approximately 800 mL of DI water and dissolve the NaCl by swirling or using a magnetic stirrer.

-

Once fully dissolved, bring the volume to the 1 L mark with DI water.

-

Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[12]

-

Store the sterile saline solution in a sealed, sterile container at room temperature. For long-term storage, refrigeration is recommended to inhibit bacterial growth.[14]

Determination of Solubility in DMSO

This protocol aims to determine the maximum solubility of 4-(2-Pyridylmethoxy)-amphetamine in DMSO at room temperature.

Protocol:

-

Accurately weigh approximately 10 mg of 4-(2-Pyridylmethoxy)-amphetamine into a pre-weighed glass vial.

-

Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, continue adding small, precise aliquots of DMSO, vortexing thoroughly after each addition, until a saturated solution with a small amount of undissolved solid is observed.

-

If the initial amount of solid does not dissolve, add larger, precise volumes of DMSO until it does.

-

Once a saturated solution is achieved, equilibrate the sample at room temperature (25°C) for 24 hours in a thermostatic shaker to ensure equilibrium is reached.

-

After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent for analysis by a validated analytical method, such as HPLC-UV.

-

Calculate the concentration of the dissolved compound in the supernatant. This represents the solubility in DMSO.

Determination of Apparent Solubility in Saline

This protocol determines the apparent solubility of the compound in saline, which is a critical parameter for in vivo studies.

Protocol:

-

Prepare a high-concentration stock solution of 4-(2-Pyridylmethoxy)-amphetamine in DMSO (e.g., 50 mM).

-

In a series of microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of 0.9% saline. It is crucial to keep the final concentration of DMSO low (ideally ≤1%) to minimize its co-solvent effects and potential for biological interference.[11] For example, add 10 µL of the 50 mM DMSO stock to 990 µL of saline to achieve a final concentration of 500 µM.

-

Prepare a range of concentrations in separate tubes.

-

Vortex each tube immediately and vigorously after the addition of the DMSO stock.

-

Incubate the samples at room temperature (25°C) for 24 hours in a thermostatic shaker to allow for equilibration.

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any precipitated compound.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

The highest concentration at which no precipitate is observed after centrifugation is considered the apparent solubility in saline.

Data Presentation

The following table provides a template for presenting the solubility data for 4-(2-Pyridylmethoxy)-amphetamine. The values presented are hypothetical and should be replaced with experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| DMSO | 25 | >200 | >1210 | Visual Inspection & HPLC |

| 0.9% Saline | 25 | 0.5 | 3.0 | Apparent Solubility |

| PBS (pH 7.4) | 25 | 0.45 | 2.7 | Apparent Solubility |

Molecular Weight of 4-(2-Pyridylmethoxy)-amphetamine is assumed to be approximately 256.33 g/mol for these calculations. The molecular weight of the related compound 4-Methoxyamphetamine is 165.23 g/mol .[15][16]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility.

Caption: Experimental workflow for determining the solubility of 4-(2-Pyridylmethoxy)-amphetamine.

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded approach to determining the solubility of 4-(2-Pyridylmethoxy)-amphetamine in DMSO and saline. By following these detailed protocols and understanding the underlying principles, researchers can generate high-quality, reproducible data that will be invaluable for the continued development of this and other novel compounds.

Key Best Practices:

-

Purity of Compound and Solvents: Always use high-purity materials to avoid erroneous results.

-

Accurate Measurements: Use calibrated analytical balances and pipettes for all measurements.

-

Equilibration Time: Ensure sufficient time for the system to reach equilibrium, particularly for thermodynamic solubility measurements.

-

Control Experiments: When using DMSO in biological assays, always include a vehicle control with the same final concentration of DMSO to account for any solvent-induced effects.

-

Analytical Method Validation: The analytical method used to quantify the dissolved compound (e.g., HPLC) should be properly validated for accuracy, precision, linearity, and sensitivity.

By adhering to these principles, researchers can have high confidence in their solubility data, enabling informed decisions in the complex process of drug discovery and development.

References

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (n.d.). Retrieved February 13, 2026, from [Link]

-

Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Creating 0.9% Normal Saline Solution: A Step-by-Step Guide. (2023, October 20). Heredity Biosciences. Retrieved February 13, 2026, from [Link]

-

Saline Solution: Making and storing instructions, benefits, risks. (n.d.). Medical News Today. Retrieved February 13, 2026, from [Link]

-

Saline solution: How to prepare at home. (2024, October 30). About Kids Health. Retrieved February 13, 2026, from [Link]

-

Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025, August 5). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 13, 2026, from [Link]

-

4-Methoxyamphetamine, (S)-. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

Saline Solutions. (n.d.). Hardy Diagnostics. Retrieved February 13, 2026, from [Link]

-

Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 13, 2026, from [Link]

-

(+-)-p-Methoxyamphetamine. PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

-

Amphetamine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

-

Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

-

AMPHETAMINE. (2005, May 5). SWGDrug. Retrieved February 13, 2026, from [Link]

-

CS-SOP-16 Amphetamine and Related Phenethylamines. (n.d.). LABORATORY SERVICES BUREAU. Retrieved February 13, 2026, from [Link]

-

Dimethyl Sulfoxide. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. (n.d.). Gaylord Chemical Company. Retrieved February 13, 2026, from [Link]

-

AMPHETAMINE (PIM 934). (n.d.). Inchem.org. Retrieved February 13, 2026, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. researchgate.net [researchgate.net]

- 3. bmglabtech.com [bmglabtech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amphetamine - Wikipedia [en.wikipedia.org]

- 6. Amphetamine (PIM 934) [inchem.org]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. mdpi.com [mdpi.com]

- 11. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hereditybio.in [hereditybio.in]

- 13. hardydiagnostics.com [hardydiagnostics.com]

- 14. Saline Solution: Making and storing instructions, benefits, risks [medicalnewstoday.com]

- 15. 4-Methoxyamphetamine, (S)- | C10H15NO | CID 6951127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

preparation of 4-(2-Pyridylmethoxy)-amphetamine hydrochloride salt

An Application Note for the Synthesis and Characterization of 4-(2-Pyridylmethoxy)-amphetamine Hydrochloride

For Research Use Only. Not for human or veterinary use.

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis and characterization of 4-(2-pyridylmethoxy)-amphetamine hydrochloride. The synthesis is achieved through a two-step process commencing with a Williamson ether synthesis to couple 4-hydroxyamphetamine with 2-(chloromethyl)pyridine, followed by the conversion of the resulting freebase to its corresponding hydrochloride salt. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed methodologies, mechanistic insights, analytical validation protocols, and critical safety information.

Introduction

Substituted amphetamines are a broad class of compounds based on the amphetamine core structure, spanning various pharmacological subclasses including stimulants and empathogens[1]. The modification of the phenyl ring allows for the exploration of structure-activity relationships (SAR) and the development of novel chemical probes for neurological research. 4-(2-Pyridylmethoxy)-amphetamine is an analog where the 4-position of the phenyl ring is functionalized with a pyridylmethoxy group. The introduction of the pyridine moiety can significantly alter physicochemical properties such as polarity, basicity, and the potential for hydrogen bonding, thereby influencing its pharmacological profile.

This document details a reliable laboratory-scale procedure for preparing the hydrochloride salt of this compound. The chosen synthetic route is the Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide via an SN2 mechanism[2][3]. The protocol further describes the conversion of the synthesized freebase into a stable, crystalline hydrochloride salt, which is often preferred for handling, storage, and downstream applications over the typically oily freebase form[4]. Comprehensive analytical characterization using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) is detailed to ensure the identity and purity of the final product.

Regulatory Disclaimer: Amphetamine and its derivatives are classified as controlled substances in many jurisdictions (e.g., Schedule II in the United States)[5]. All synthesis, handling, and research involving this compound must be conducted in strict compliance with all applicable local, state, and federal laws and regulations. Appropriate licensing and registration are required.

Synthetic Strategy and Mechanism

The synthesis proceeds in two key stages:

-

Williamson Ether Synthesis: The phenolic hydroxyl group of 4-hydroxyamphetamine is deprotonated using a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium phenoxide intermediate. This potent nucleophile then attacks the electrophilic carbon of 2-(chloromethyl)pyridine in a classic SN2 reaction, displacing the chloride leaving group to form the desired ether linkage. Anhydrous dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate this reaction.

-

Hydrochloride Salt Formation: The purified 4-(2-pyridylmethoxy)-amphetamine freebase, which contains a primary amine, is dissolved in an appropriate organic solvent. A stoichiometric amount of hydrochloric acid (as a solution in an organic solvent) is added. The amine is protonated, forming the ammonium chloride salt, which is typically less soluble in the organic solvent and precipitates as a solid. This process also serves as a final purification step.

Reaction Scheme:

Step 1: Williamson Ether Synthesis 4-Hydroxyamphetamine + 2-(Chloromethyl)pyridine --(NaH, DMF)--> 4-(2-Pyridylmethoxy)-amphetamine (Freebase)

Step 2: Salt Formation 4-(2-Pyridylmethoxy)-amphetamine (Freebase) + HCl --(Solvent)--> 4-(2-Pyridylmethoxy)-amphetamine hydrochloride

Materials and Methods

Reagents and Materials

-

4-Hydroxyamphetamine (≥98% purity)

-

2-(Chloromethyl)pyridine hydrochloride (≥98% purity)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc), ACS grade

-

Hexanes, ACS grade

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid solution, 2.0 M in diethyl ether

-

Deuterated chloroform (CDCl₃) for NMR

-

Methanol (MeOH), HPLC grade

-

Water, HPLC grade

-

Formic Acid, HPLC grade

Equipment

-

Round-bottom flasks and glassware

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

High-resolution NMR spectrometer

-

LC-MS system with ESI source

Experimental Protocols

Part 1: Synthesis of 4-(2-Pyridylmethoxy)-amphetamine (Freebase)

Note: This procedure must be performed under an inert atmosphere (Nitrogen or Argon) due to the water-reactive nature of sodium hydride[6].

-

Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyamphetamine (1.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with inert gas for 10-15 minutes.

-

Solvent Addition: Add anhydrous DMF (approx. 20 mL per gram of 4-hydroxyamphetamine) via syringe. Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add sodium hydride (1.2 eq., 60% dispersion in oil) to the stirring solution.

-

Activation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become slightly cloudy.

-

Alkylating Agent Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) in a minimal amount of DMF and neutralize with an equivalent of a non-nucleophilic base (e.g., triethylamine) or use the freebase form if available. Add this solution dropwise to the reaction flask at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂), observing the consumption of the 4-hydroxyamphetamine starting material.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.

-

Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

-

Causality Note: The water washes remove residual DMF and inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil using silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc) to isolate the pure freebase product.

Part 2: Preparation of 4-(2-Pyridylmethoxy)-amphetamine Hydrochloride

-

Dissolution: Dissolve the purified freebase oil from Part 1 in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (1.05 eq.) dropwise.

-

Causality Note: The basic amine group is protonated by HCl, forming the hydrochloride salt. The increased polarity and ionic character of the salt cause it to be insoluble in the non-polar solvent, leading to its precipitation[9].

-

-

Crystallization: A white precipitate should form immediately. Continue stirring for 30 minutes at room temperature, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

-

Drying: Dry the resulting white solid under high vacuum to obtain the final 4-(2-pyridylmethoxy)-amphetamine hydrochloride salt.

Results and Discussion

The successful synthesis of the target compound should be validated through comprehensive analytical techniques.

Synthesis Summary

| Parameter | Result |

| Appearance | White to off-white crystalline solid |

| Yield (Overall) | 55-70% |

| Melting Point | To be determined |

| Solubility | Soluble in water, methanol; sparingly soluble in chloroform |

Analytical Characterization

5.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Samples should be prepared by dissolving ~5-10 mg of the final salt in CDCl₃. The expected chemical shifts are predicted based on analogous structures[10].

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.60 | d | 1H | Pyridyl H (α to N) |

| ~7.75 | td | 1H | Pyridyl H |

| ~7.50 | d | 1H | Pyridyl H |

| ~7.25 | m | 1H | Pyridyl H |

| ~7.15 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.95 | d | 2H | Ar-H (ortho to O) |

| ~5.15 | s | 2H | O-CH₂ -Pyridyl |

| ~3.50 | m | 1H | CH (NH₃⁺) |

| ~3.00 | dd | 1H | Ar-CH H-CH |

| ~2.80 | dd | 1H | Ar-CHH -CH |

| ~1.25 | d | 3H | CH₃ |

Discussion: The key signals confirming the structure are the singlet around 5.15 ppm for the methylene bridge protons and the distinct sets of signals for the 1,4-disubstituted benzene ring and the pyridine ring. The broad signal for the -NH₃⁺ protons may be visible depending on solvent and concentration.

5.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Method: A standard reverse-phase C18 column with a gradient elution of methanol and water (with 0.1% formic acid) is suitable.

-

Expected Result: The compound should elute as a single major peak. In positive ion electrospray ionization (ESI+) mode, the mass spectrum should show a prominent peak corresponding to the protonated molecular ion of the freebase [M+H]⁺.

-

Molecular Formula (Freebase): C₁₅H₁₈N₂O

-

Exact Mass: 242.14

-

Expected [M+H]⁺: m/z 243.15

-

Safety and Handling Precautions

6.1 Reagent-Specific Hazards

-

Sodium Hydride (NaH): Extremely water-reactive and flammable. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously. Handle only under an inert atmosphere in a fume hood[6]. Avoid contact with skin and eyes. In case of fire, use a Class D extinguisher (dry sand, soda ash); DO NOT USE WATER, CO₂, or foam extinguishers [11][12].

-

2-(Chloromethyl)pyridine: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

-

HCl in Diethyl Ether: Corrosive and flammable. Diethyl ether is extremely volatile and forms explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

6.2 Personal Protective Equipment (PPE)

-

Wear a flame-retardant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) at all times[6][13].

6.3 Waste Disposal

-

Dispose of all chemical waste in accordance with institutional and local regulations. Quench reactive reagents like NaH carefully before disposal. It may be necessary to dispose of NaH-containing waste as a hazardous material[8].

Visualization of Experimental Workflow

Caption: High-level workflow for the synthesis of 4-(2-Pyridylmethoxy)-amphetamine HCl.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 4-(2-pyridylmethoxy)-amphetamine hydrochloride. The described Williamson ether synthesis followed by salt formation is an efficient method for obtaining this compound with good yield and purity. The comprehensive analytical procedures outlined herein are essential for verifying the structural integrity of the final product, ensuring its suitability for advanced research applications. Strict adherence to the safety protocols and regulatory requirements is mandatory when performing this synthesis.

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride. Retrieved from nj.gov. [Link]

-

UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from ehs.ucsb.edu. [Link]

-

SWGDrug. (2005). AMPHETAMINE. Retrieved from swgdrug.org. [Link]

-

Grilly, D. M., & Salamone, J. D. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. IntechOpen. [Link]

-

Wikipedia. (n.d.). Substituted amphetamine. Retrieved from en.wikipedia.org. [Link]

-

Drug Enforcement Administration. (n.d.). Drug Fact Sheet: Amphetamines. Retrieved from dea.gov. [Link]

-

Wikipedia. (n.d.). 4-Hydroxyamphetamine. Retrieved from en.wikipedia.org. [Link]

-

Reddit user post. (2018). 4-hydroxymethcathinonone. r/researchchemicals. [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from umdl.edu. [Link]

-

Unknown Source. (n.d.). The Williamson Ether Synthesis. [Link]

-

Reddit user post. (2022). What's the proper way to convert a freebase to hydrochloride?. r/chemistry. [Link]

-

Baumann, M. H., et al. (2013). Synthetic Cathinones and amphetamine analogues: What's the rave about?. PMC - NIH. [Link]

-

The Hive. (2004). Meth Salts. Erowid. [Link]

-

DeRuiter, J., et al. (2013). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]

-

Arzneimittelforschung. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt]. PubMed. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from en.wikipedia.org. [Link]

-

Wikipedia. (n.d.). Amphetamine. Retrieved from en.wikipedia.org. [Link]

-

Capela, J. P., et al. (2017). Toxicity of the amphetamine metabolites 4-hydroxyamphetamine and 4-hydroxynorephedrine in human dopaminergic differentiated SH-SY5Y cells. PubMed. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

Sources

- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Meth Salts , Hive Stimulants [chemistry.mdma.ch]

- 5. dea.gov [dea.gov]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nj.gov [nj.gov]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

Liquid-Liquid Extraction Strategies for 4-(2-Pyridylmethoxy)-amphetamine from Complex Matrices

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive framework for the development of robust liquid-liquid extraction (LLE) methods for 4-(2-Pyridylmethoxy)-amphetamine, a structurally complex amphetamine analogue. Recognizing the compound's amphiprotic nature, possessing two basic centers (an amphetamine-derived primary amine and a pyridinyl nitrogen), this document details two primary protocols. The first is a foundational LLE procedure suitable for simple aqueous matrices. The second is an advanced, multi-step LLE protocol incorporating a back-extraction step for enhanced sample cleanup, specifically designed for complex biological matrices such as blood, plasma, or urine. The protocols are grounded in the physicochemical properties of the analyte, emphasizing pH-controlled partitioning to achieve high recovery and purity. This document is intended for researchers, analytical scientists, and drug development professionals requiring a validated method for the isolation and purification of this and structurally similar compounds prior to downstream analysis.

Introduction and Theoretical Basis

4-(2-Pyridylmethoxy)-amphetamine is a designer amphetamine derivative featuring a primary amine characteristic of the amphetamine core and a pyridinyl moiety. This dual-functionality presents a unique challenge and opportunity for selective extraction. Liquid-liquid extraction (LLE) is a cornerstone of sample preparation, enabling the separation of a target analyte from a sample matrix by partitioning it between two immiscible liquid phases.[1][2] For ionizable compounds like 4-(2-Pyridylmethoxy)-amphetamine, the extraction efficiency is critically dependent on the pH of the aqueous phase.[3][4]

The fundamental principle relies on converting the analyte into its most nonpolar, un-ionized form, which will preferentially partition into an immiscible organic solvent.[5] Since amphetamines are basic compounds, this is achieved by adjusting the aqueous sample to a pH significantly above the analyte's acid dissociation constant (pKa), typically by 2 or more pH units.[6][7] For complex samples, a subsequent back-extraction step can be employed.[8][9] This involves transferring the analyte from the organic phase into a fresh, acidic aqueous phase, which protonates the analyte, rendering it water-soluble again while leaving neutral and acidic impurities behind in the organic layer.[7] This process dramatically improves the purity of the final extract.

Physicochemical Properties of 4-(2-Pyridylmethoxy)-amphetamine

-

Amphetamine Core: The primary amine on the amphetamine backbone is the most basic site. Amphetamine and its close analogue, 4-methoxyamphetamine, have a pKa of approximately 9.9.[6][10] We can therefore estimate the pKa for this amine to be in the 9.5 - 10.5 range.

-

Pyridine Moiety: The nitrogen in the pyridine ring is also basic, but significantly less so than the primary amine. The pKa of pyridine is approximately 5.2.

-

LogP (Octanol-Water Partition Coefficient): 4-methoxyamphetamine has a calculated LogP of 1.8.[11] The addition of the pyridylmethoxy group will slightly increase polarity. Therefore, the LogP of the target compound is estimated to be in the 1.5 - 2.5 range. This value indicates moderate lipophilicity, making it suitable for extraction into common organic solvents.

These properties dictate that the molecule's charge state is highly pH-dependent, a critical factor for designing the LLE protocol.

pH-Dependent Ionization States

The extraction strategy hinges on manipulating the two basic sites of the molecule. The following diagram illustrates the predominant ionic species at different pH ranges.

Caption: Workflow for LLE with an acidic back-extraction clean-up step.

Materials

-

Sample: 1-2 mL of biological fluid (e.g., plasma, urine).

-

Primary Extraction Solvent: Ethyl Acetate or Diethyl Ether.

-

Secondary Extraction Solvent: Dichloromethane (DCM) or Chloroform.

-

Basifying Agent: 1 M Sodium Hydroxide (NaOH).

-

Acidifying Agent: 0.1 M Hydrochloric Acid (HCl).

-

Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).

-

Equipment: As listed in Protocol I.

Step-by-Step Procedure

-

Sample Alkalinization: In a 15 mL centrifuge tube, add 1-2 mL of the biological sample. Adjust the pH to ≥ 11.5 with 1 M NaOH. This step precipitates proteins and ensures the analyte is in its neutral form.

-

Primary Organic Extraction: Add 5 mL of ethyl acetate. Vortex vigorously for 5 minutes. Centrifuge for 10 minutes at 3000 rpm to separate the layers and pellet any precipitated proteins.

-

Collect Organic Phase: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and the protein pellet.

-

Acidic Back-Extraction: Add 3 mL of 0.1 M HCl to the collected organic phase. Vortex for 5 minutes. The basic analyte will be protonated and transfer into the acidic aqueous phase, leaving many neutral impurities behind in the ethyl acetate. [7][8]5. Collect Aqueous Phase: Allow the layers to separate (centrifuge if necessary). The analyte is now in the lower aqueous layer. Carefully remove and discard the upper organic layer.

-

Final Alkalinization: To the remaining acidic aqueous layer, add 1 M NaOH dropwise to again adjust the pH to ≥ 11.5.

-

Final Organic Extraction: Add 3 mL of a fresh, clean organic solvent (DCM is recommended here for easy collection from the bottom layer). Vortex for 5 minutes. The purified, neutral analyte will now transfer back into the organic phase.

-

Collection and Drying: Collect the lower organic layer and dry it with anhydrous sodium sulfate.

-

Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the highly purified residue in a minimal volume of an appropriate solvent for analysis.

Method Optimization and Solvent Selection

The choice of solvent is critical and should be based on analyte polarity, solvent density, volatility, and compatibility with the analytical instrument. [12]For amphetamine-like substances, a range of solvents has been proven effective. [6][13][14]

| Parameter | Protocol I: Standard LLE | Protocol II: LLE with Back-Extraction | Rationale / Key Considerations |

|---|---|---|---|

| Application | Clean aqueous samples, standards | Complex biological matrices (urine, blood) | Back-extraction is essential for removing matrix interferences. [8][15] |

| Expected Purity | Moderate | High | The acidic wash removes neutral and acidic impurities. [7] |

| Expected Recovery | Good to High (85-98%) | Good (75-95%) | Each additional transfer step may result in minor analyte loss. |

| Solvent Choice | DCM, Ethyl Acetate, Chloroform:IPA | Primary: Ethyl Acetate/Diethyl EtherSecondary: DCM/Chloroform | A less polar primary solvent can reduce co-extraction of polar interferences. A denser secondary solvent simplifies collection. |

| Key pH Steps | 1. Alkalinization (pH > 11.5) | 1. Alkalinization (pH > 11.5)2. Acidification (pH < 2)3. Final Alkalinization (pH > 11.5) | Precise pH control is the most critical parameter for ensuring the analyte is in the correct phase at each step. [3][16] |

| Time/Complexity | Low | High | Protocol II is more laborious but yields a much cleaner extract suitable for sensitive detection methods. [17]|

Conclusion

The successful extraction of 4-(2-Pyridylmethoxy)-amphetamine from various matrices is readily achievable through pH-controlled liquid-liquid extraction. The choice between a simple, direct extraction and a more complex method involving back-extraction depends entirely on the sample matrix and the required purity of the final extract. For quantitative analysis in biological samples, the LLE protocol with an acidic back-extraction step is strongly recommended as it provides superior sample cleanup, thereby reducing matrix effects, improving signal-to-noise ratios, and ensuring the reliability of downstream analytical results. The principles and protocols outlined herein provide a robust starting point for method development and validation for this and other amphiprotic analytes.

References

-

Solvent Microextraction with Simultaneous Back-Extraction for Sample Cleanup and Preconcentration: Quantitative Extraction. Analytical Chemistry - ACS Publications. Available at: [Link]

-

Liquid-Liquid extraction with systematically adjusted PH. Zaiput Flow Technologies. Available at: [Link]

-

Back_extraction. University of Alberta. Available at: [Link]

-

Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. Available at: [Link]

-

Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. Bentham Open Archives. Available at: [Link]

-

Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Available at: [Link]

-

Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID. ResearchGate. Available at: [Link]

-

Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN. Available at: [Link]

-

Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

-

Choice of Solvent For Extrction. Scribd. Available at: [Link]

-

Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Extraction for the Determination of Amphetamines in Biological Samples Using Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]

-

Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Toxicology | Oxford Academic. Available at: [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link]

-

4-Methoxyamphetamine, (S)-. PubChem. Available at: [Link]

-

Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed. Available at: [Link]

-

Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available at: [Link]

-

A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences. Available at: [Link]

-

8 Types of Extraction for Sample Preparation. Chromatography Today. Available at: [Link]

-

4-Methoxymethamphetamine. PubChem. Available at: [Link]

-

Sorbent Strip Microextraction as a Practical Tool for Drug Screening: Application to Opioids and Local Anesthetics in Human Urine. MDPI. Available at: [Link]

-

Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices. PubMed. Available at: [Link]

-

Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry. PMC. Available at: [Link]

-

4-Propoxy-2,5-dimethoxy amphetamine. PubChem. Available at: [Link]

-

(+-)-p-Methoxyamphetamine. PubChem. Available at: [Link]

Sources

- 1. waters.com [waters.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. Liquid-Liquid extraction with systematically adjusted PH | Zaiput [zaiput.com]

- 4. researchgate.net [researchgate.net]

- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 6. researchgate.net [researchgate.net]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Back_extraction [chem.ualberta.ca]

- 10. 4-Methoxyamphetamine, (S)- | C10H15NO | CID 6951127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. benthamopen.com [benthamopen.com]

- 14. Development of a Liquid-Liquid Extraction Procedure for the Analysis of Amphetamine in Biological Specimens by GC-FID [benthamopenarchives.com]

- 15. Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]

- 17. japsonline.com [japsonline.com]

Troubleshooting & Optimization

Technical Support Center: Crystallization of 4-(2-Pyridylmethoxy)-amphetamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 4-(2-Pyridylmethoxy)-amphetamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Given the molecule's structural features—a polar amphetamine core, a basic pyridine nitrogen, and an ether linkage—crystallization can present unique challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: I've finished my synthesis, but after cooling the solution, no crystals are forming. What's the most common reason for this?

A1: The most frequent cause for failure to crystallize upon cooling is the use of too much solvent.[1] This results in a solution that is not sufficiently supersaturated for nucleation to occur. The simplest remedy is to gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound, and then attempt to cool it again.[1]

Q2: My product has separated from the solution as a liquid or "oil" instead of a solid. What is happening and how can I fix it?

A2: This phenomenon is known as "oiling out." It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[2][3] The primary causes are:

-

High Impurity Levels: Impurities can significantly depress the melting point of your compound, causing it to liquefy at the temperature of crystallization.[3][4][5]

-

Low Melting Point: The melting point of your compound may be naturally lower than the temperature at which it becomes insoluble in the chosen solvent.[3]

-